molecular formula C11H14O3S B15173844 1-(2-(Isopropylsulfonyl)phenyl)ethanone CAS No. 918811-13-9

1-(2-(Isopropylsulfonyl)phenyl)ethanone

Katalognummer: B15173844
CAS-Nummer: 918811-13-9
Molekulargewicht: 226.29 g/mol
InChI-Schlüssel: BQKLUUUIUHFLIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Isopropylsulfonyl)phenyl)ethanone is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an isopropylsulfonyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-(Isopropylsulfonyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone with appropriate reagents . Another method includes the treatment of a mixture containing the precursor compound with methylsulfonyl chloride in the presence of potassium hydroxide at low temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, sulfonylation, and purification through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Isopropylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl ethanones.

Wirkmechanismus

The mechanism of action of 1-(2-(Isopropylsulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial or anti-inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-(Isopropylsulfonyl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its isopropylsulfonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

918811-13-9

Molekularformel

C11H14O3S

Molekulargewicht

226.29 g/mol

IUPAC-Name

1-(2-propan-2-ylsulfonylphenyl)ethanone

InChI

InChI=1S/C11H14O3S/c1-8(2)15(13,14)11-7-5-4-6-10(11)9(3)12/h4-8H,1-3H3

InChI-Schlüssel

BQKLUUUIUHFLIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.